molecular formula C12H11N3O B7531596 N-methyl-2-phenylpyrimidine-5-carboxamide

N-methyl-2-phenylpyrimidine-5-carboxamide

Cat. No. B7531596
M. Wt: 213.23 g/mol
InChI Key: YJLVOWQZXZHDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-phenylpyrimidine-5-carboxamide (MPPC) is a chemical compound that has been studied extensively for its potential use in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a carboxamide group, and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
N-methyl-2-phenylpyrimidine-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-phenylpyrimidine-5-carboxamide in lab experiments is its relatively simple synthesis method and availability in large quantities. However, its mechanism of action is not fully understood, and further research is needed to fully characterize its effects and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-methyl-2-phenylpyrimidine-5-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully characterize its effects on cellular signaling pathways and to identify potential targets for therapeutic intervention. Additionally, N-methyl-2-phenylpyrimidine-5-carboxamide could be used as a tool for studying the mechanisms of cellular processes and for developing new biochemical assays. Overall, N-methyl-2-phenylpyrimidine-5-carboxamide is a promising compound that has the potential to contribute to the advancement of scientific research in a variety of fields.

Synthesis Methods

N-methyl-2-phenylpyrimidine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-aminopyrimidine with methyl chloroformate and phenyl isocyanate. This reaction results in the formation of N-methyl-2-phenylpyrimidine-5-carboxamide as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-methyl-2-phenylpyrimidine-5-carboxamide has been used in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. It has also been studied for its potential use as a probe in biochemical assays and as a tool for studying the mechanisms of cellular processes.

properties

IUPAC Name

N-methyl-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-13-12(16)10-7-14-11(15-8-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVOWQZXZHDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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